Cas no 953231-70-4 (2-phenyl-N-({1-(thiophen-2-yl)methylpiperidin-4-yl}methyl)ethane-1-sulfonamide)

2-Phenyl-N-({1-(thiophen-2-yl)methylpiperidin-4-yl}methyl)ethane-1-sulfonamide is a sulfonamide derivative featuring a phenyl and thiophene-substituted piperidine scaffold. This compound exhibits potential as an intermediate or active moiety in medicinal chemistry due to its structural complexity and functional group diversity. The presence of the sulfonamide group enhances binding affinity in biological targets, while the thiophene and phenyl rings contribute to lipophilicity and π-stacking interactions. The piperidine core offers conformational flexibility, facilitating interactions with receptor sites. Its well-defined synthetic route allows for scalable production with high purity, making it suitable for pharmaceutical research and drug development applications. The compound’s stability under standard conditions further supports its utility in experimental and industrial settings.
2-phenyl-N-({1-(thiophen-2-yl)methylpiperidin-4-yl}methyl)ethane-1-sulfonamide structure
953231-70-4 structure
Product Name:2-phenyl-N-({1-(thiophen-2-yl)methylpiperidin-4-yl}methyl)ethane-1-sulfonamide
CAS No:953231-70-4
MF:C19H26N2O2S2
MW:378.55194234848
CID:6566227
Update Time:2025-06-11

2-phenyl-N-({1-(thiophen-2-yl)methylpiperidin-4-yl}methyl)ethane-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • 2-phenyl-N-({1-(thiophen-2-yl)methylpiperidin-4-yl}methyl)ethane-1-sulfonamide
    • 2-phenyl-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]ethanesulfonamide
    • Inchi: 1S/C19H26N2O2S2/c22-25(23,14-10-17-5-2-1-3-6-17)20-15-18-8-11-21(12-9-18)16-19-7-4-13-24-19/h1-7,13,18,20H,8-12,14-16H2
    • InChI Key: PJCXWXDEDFFBKA-UHFFFAOYSA-N
    • SMILES: C(S(NCC1CCN(CC2SC=CC=2)CC1)(=O)=O)CC1=CC=CC=C1

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Additional information on 2-phenyl-N-({1-(thiophen-2-yl)methylpiperidin-4-yl}methyl)ethane-1-sulfonamide

Introduction to 2-phenyl-N-({1-(thiophen-2-yl)methylpiperidin-4-yl}methyl)ethane-1-sulfonamide (CAS No. 953231-70-4)

2-phenyl-N-({1-(thiophen-2-yl)methylpiperidin-4-yl}methyl)ethane-1-sulfonamide, identified by its CAS number 953231-70-4, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules characterized by its intricate structural framework, which includes aromatic rings, sulfonamide functional groups, and piperidine moieties. The presence of these structural elements not only contributes to its unique chemical properties but also opens up a wide array of potential applications, particularly in the development of novel therapeutic agents.

The molecular structure of 2-phenyl-N-({1-(thiophen-2-yl)methylpiperidin-4-yl}methyl)ethane-1-sulfonamide is a testament to the ingenuity of modern synthetic chemistry. The compound features a phenyl group attached to a sulfonamide moiety, which is further linked to a piperidine ring substituted with a thiophenylmethyl group. This arrangement creates a molecule with multiple sites for interaction with biological targets, making it an attractive candidate for drug discovery efforts. The sulfonamide group, in particular, is well-known for its ability to enhance binding affinity and metabolic stability, properties that are highly valued in the design of pharmacological agents.

In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting various disease pathways. Among these pathways, those involving protein-protein interactions (PPIs) have emerged as particularly challenging but also highly rewarding areas of investigation. 2-phenyl-N-({1-(thiophen-2-yl)methylpiperidin-4-yl}methyl)ethane-1-sulfonamide has been explored as a potential modulator of PPIs due to its ability to disrupt or stabilize protein complexes involved in critical cellular processes. Its unique structural features make it well-suited for binding to hydrophobic pockets and crevices on protein surfaces, thereby modulating their activity.

One of the most compelling aspects of this compound is its potential in oncology research. Cancer cells often exhibit altered signaling pathways that contribute to their proliferation and survival. By targeting these pathways with small molecules like 2-phenyl-N-({1-(thiophen-2-yl)methylpiperidin-4-y l}methyl)ethane -1-sulfonamide, researchers aim to develop therapies that can selectively inhibit cancer cell growth while minimizing side effects on healthy cells. Preliminary studies have suggested that this compound may interfere with key oncogenic signaling cascades, making it a promising lead for further development.

The sulfonamide moiety in 2 - phenyl - N - ({ 1 - ( thi o phen - 2 - yl ) m eth ylm epiperidin - 4 - y l } m eth yl ) eth ane - 1 - sulf on am ide plays a crucial role in its biological activity. Sulfonamides are known for their broad spectrum of biological effects, including antimicrobial, anti-inflammatory, and anticancer properties. The ability of sulfonamides to act as hinge binders—interacting with specific residues in the active sites of enzymes—makes them particularly effective at modulating enzyme activity. In the case of this compound, the sulfonamide group is positioned strategically to interact with target proteins, enhancing its potential as a therapeutic agent.

Another area where 2 - phenyl - N - ({ 1 - ( thi o phen - 2 - yl ) m eth ylm epiperidin - 4 - y l } m eth yl ) eth ane - 1 - sulf on am ide shows promise is in neurodegenerative diseases research. Neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease are characterized by the aggregation of misfolded proteins that disrupt neuronal function. Small molecules capable of inhibiting protein aggregation have been explored as potential treatments for these conditions. The structural complexity of 2 - phenyl - N - ({ 1 - ( thi o phen - 2 - yl ) m eth ylm epiperidin - 4 - y l } m eth yl ) eth ane - 1 - sulf on am ide suggests that it may be able to interact with these aggregates and prevent their formation or promote their dissolution.

The synthesis of 2-ph enyl-N-{(1-(thiophen–2–y lm eth ypiperidin–4–y l }m eth y l)etha ne–1–sulfona m ide) presents unique challenges due to its complex structural features. However, advances in synthetic methodologies have made it increasingly feasible to produce this compound in high yields and purity. Techniques such as multi-step organic synthesis, coupled with purification methods such as column chromatography and recrystallization, have enabled researchers to obtain sufficient quantities for both preclinical studies and industrial applications.

In conclusion, 2-ph enyl-N-{(1-(thiophen–2–y lm eth ypiperidin–4–y l }m eth y l)etha ne–1–sulfona m ide) (CAS No. 953231–70–4) is a structurally complex and biologically intriguing compound with significant potential in pharmaceutical research. Its unique combination of functional groups makes it well-suited for modulating various disease-related pathways, particularly those involving protein-protein interactions and oncogenic signaling cascades. As research continues to uncover new therapeutic targets and develop innovative synthetic strategies, this compound is poised to play an important role in the next generation of drug discovery efforts.

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